molecular formula C9H13NO2 B1677852 Synephrine CAS No. 94-07-5

Synephrine

Cat. No.: B1677852
CAS No.: 94-07-5
M. Wt: 167.20 g/mol
InChI Key: YRCWQPVGYLYSOX-UHFFFAOYSA-N
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Description

Synephrine, also known as p-synephrine, is a naturally occurring alkaloid found in certain plants and animals. It is commonly extracted from the bitter orange (Citrus aurantium) and has been used in traditional Chinese medicine for centuries. This compound is known for its adrenergic effects, which are similar to those of epinephrine and norepinephrine, but with a longer duration of action .

Mechanism of Action

Target of Action

Synephrine, also referred to as p-synephrine, is a naturally occurring alkaloid . It primarily targets the Alpha-1 adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .

Mode of Action

This compound is known for its longer-acting adrenergic effects compared to norepinephrine . It binds to and activates the Alpha-1 adrenergic receptors, leading to various physiological responses .

Biochemical Pathways

This compound can bind to and activate β3-Adrenergic receptors, contributing to thermogenesis, lipolysis, glucose, and cholesterol metabolism . It’s also suggested that this compound might have anti-inflammatory and anti-cancer activity in various in vitro and animal models .

Pharmacokinetics

The pharmacokinetics of this compound were studied, and a peak plasma concentration was reported at 1–2 hours, with an elimination half-life (T 1/2) of 2 hours .

Result of Action

This compound’s activation of adrenergic receptors leads to various molecular and cellular effects. It’s known for its longer-acting adrenergic effects compared to norepinephrine, contributing to physiological responses such as increased heart rate and blood pressure . It also has potential anti-inflammatory and anti-cancer activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, structural and stereochemical differences between p-synephrine and m-synephrine lead to different binding characteristics in relation to adrenergic receptors . Additionally, this compound’s impact on regulating the metabolic rate could be mainly explained by its molecular effects as a non-specific agonist of β-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synephrine can be synthesized through several methods. One common synthetic route involves the condensation of benzaldehyde with nitroethane to form nitrostyrene, which is then reduced to phenethylamine. This intermediate is further hydroxylated to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often extracted from the bitter orange peel using solvent extraction methods. The extracted this compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Synephrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synephrine has a wide range of scientific research applications:

Comparison with Similar Compounds

Synephrine is chemically similar to other adrenergic compounds such as ephedrine and phenylephrine. it is unique in its longer duration of action and its specific receptor affinity. Unlike ephedrine, this compound has a lower potential for causing cardiovascular side effects, making it a safer alternative for use in dietary supplements .

Similar Compounds

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
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InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCWQPVGYLYSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0030588
Record name p-Synephrine
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Molecular Weight

167.20 g/mol
Source PubChem
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Physical Description

Solid
Record name p-Synephrine
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CAS No.

94-07-5
Record name Synephrine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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